z-d-Asp-ome

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mecanismo De Acción

Target of Action

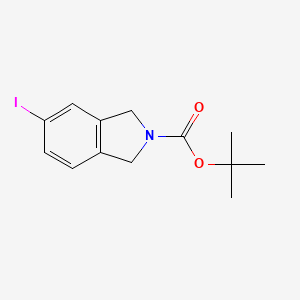

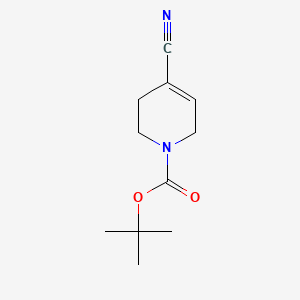

Z-D-Asp-OMe, also known as Z-Asp-OMe, is an aspartic acid derivative

Mode of Action

Amino acids and their derivatives, including this compound, are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Biochemical Pathways

Given its potential role in influencing the secretion of anabolic hormones and preventing exercise-induced muscle damage, it may be involved in pathways related to muscle metabolism and stress response .

Result of Action

Based on its potential role in influencing the secretion of anabolic hormones and preventing exercise-induced muscle damage, it may promote muscle growth and recovery .

Análisis Bioquímico

Biochemical Properties

Z-D-Asp-OMe plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, including Interleukin-1β converting enzyme (ICE)-like proteases . These interactions are crucial in the induction of apoptosis .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it inhibits apoptosis by preventing the processing of CPP32 to its active form .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as an ICE-like protease inhibitor, thereby inhibiting apoptosis .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Z-D-Asp-OMe typically involves the protection of the amino group of aspartic acid followed by esterification. The process begins with the protection of the amino group using a benzyloxycarbonyl (Cbz) group. The carboxyl group is then esterified using methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

Z-D-Asp-OMe undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid or base.

Reduction: Commonly carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Various reagents can be used depending on the desired substitution, such as hydrogenation for deprotection.

Major Products Formed

Hydrolysis: ®-3-amino-4-methoxy-4-oxobutanoic acid.

Reduction: ®-3-((benzyloxy)carbonyl)amino)-4-methoxybutanol.

Substitution: Depends on the substituent introduced.

Aplicaciones Científicas De Investigación

Z-D-Asp-OMe has numerous applications in scientific research:

Chemistry: Used as a building block in peptide synthesis and as a reagent in various organic reactions.

Biology: Employed in the study of enzyme-substrate interactions and protein structure-function relationships.

Medicine: Investigated for its potential therapeutic applications, including as a caspase inhibitor in apoptosis studies.

Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development

Comparación Con Compuestos Similares

Similar Compounds

Z-Val-Ala-Asp(OMe)-FMK: Another caspase inhibitor with a similar structure but different peptide sequence.

Z-Asp(OMe)-Glu(OMe)-Val-Asp(OMe) fluoromethyl ketone: A modified form with additional amino acid residues and a fluoromethyl ketone group

Uniqueness

Z-D-Asp-OMe is unique due to its specific peptide sequence and the presence of the benzyloxycarbonyl protecting group. This structure allows for selective inhibition of certain caspases and provides versatility in synthetic modifications .

Propiedades

IUPAC Name |

(3R)-4-methoxy-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO6/c1-19-12(17)10(7-11(15)16)14-13(18)20-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,18)(H,15,16)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFFBNAPQRDRQW-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B592304.png)

![tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592323.png)

![tert-Butyl 5-chloro-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B592325.png)